11-Mercaptoundecylhydroquinone

Descripción general

Descripción

Métodos De Preparación

The synthesis of 11-Mercaptoundecylhydroquinone typically involves the reaction of hydroquinone with 11-bromoundecane thiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

11-Mercaptoundecylhydroquinone undergoes various chemical reactions, including:

Oxidation: The hydroquinone moiety can be oxidized to quinone using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The quinone form can be reduced back to hydroquinone using reducing agents such as sodium borohydride.

Substitution: The thiol group can participate in substitution reactions, forming disulfides or reacting with alkyl halides to form thioethers.

Common reagents and conditions used in these reactions include mild oxidizing or reducing agents and solvents like ethanol or methanol. Major products formed from these reactions include quinones, disulfides, and thioethers.

Aplicaciones Científicas De Investigación

11-Mercaptoundecylhydroquinone has a wide range of scientific research applications:

Biology: The compound can be used to functionalize nanoparticles for targeted drug delivery and imaging applications.

Mecanismo De Acción

The mechanism of action of 11-Mercaptoundecylhydroquinone involves its ability to form self-assembled monolayers (SAMs) on surfaces. The thiol group binds to metal surfaces, such as gold, forming a stable monolayer. This modification alters the surface properties, making it suitable for various applications, including sensors and energy storage devices . The hydroquinone moiety can undergo redox reactions, contributing to its antioxidant properties and potential therapeutic applications .

Comparación Con Compuestos Similares

11-Mercaptoundecylhydroquinone can be compared with other similar compounds, such as:

4-Mercaptophenol: Similar to this compound, it forms SAMs but has a shorter alkyl chain, affecting its surface properties.

4-Methylbenzenethiol: This compound also forms SAMs but lacks the hydroquinone moiety, limiting its redox activity.

4-Aminothiophenol: It forms SAMs and has an amino group, making it useful for different functionalization applications.

The uniqueness of this compound lies in its combination of a long alkyl chain and a hydroquinone moiety, providing both surface modification capabilities and redox activity.

Actividad Biológica

11-Mercaptoundecylhydroquinone (MUH) is a thiol compound that has garnered attention for its unique biological activities, particularly in the fields of nanotechnology and materials science. This compound is characterized by a long hydrocarbon chain linked to a hydroquinone moiety, which contributes to its reactivity and potential applications in various biological and chemical processes.

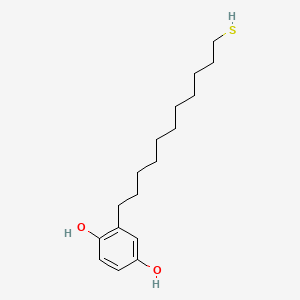

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Properties

This compound exhibits several notable biological activities, which can be summarized as follows:

- Antioxidant Activity : MUH has been shown to possess significant antioxidant properties. The hydroquinone group can undergo redox reactions, effectively scavenging free radicals and reducing oxidative stress in biological systems .

- Antitumor Potential : Research suggests that MUH may have antitumor effects, potentially through mechanisms involving DNA damage and inhibition of tumor cell proliferation. This property is attributed to its ability to interact with cellular components and influence signaling pathways related to cancer progression .

- Nanoparticle Functionalization : MUH is used for modifying nanoparticles, such as cadmium selenide (CdSe) nanoparticles, enhancing their stability and biocompatibility. This modification allows for the selective incorporation of nanoparticles into polymer matrices, paving the way for innovative applications in drug delivery and imaging .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The thiol group (-SH) in MUH allows for nucleophilic attacks on electrophilic centers, facilitating redox reactions that are crucial for its antioxidant activity .

- Covalent Bond Formation : MUH can form covalent bonds with cysteine residues in proteins, which may alter protein function and stability. This property is particularly useful in bioconjugation techniques and the development of therapeutic agents .

Research Findings

A review of recent literature reveals several key studies that highlight the biological activity of MUH:

Case Studies

-

Antioxidant Activity Assessment :

- In vitro studies conducted by Chiba et al. indicated that MUH could significantly reduce reactive oxygen species (ROS) levels in cultured cells, demonstrating its potential as a therapeutic agent against oxidative stress-related diseases.

-

Nanoparticle Functionalization :

- A study published in ACS Nano highlighted how MUH-modified CdSe nanoparticles exhibited enhanced stability and biocompatibility when incorporated into poly(ethylene oxide) (PEO) domains. This modification facilitated targeted drug delivery systems that could improve therapeutic outcomes in cancer treatment.

Propiedades

IUPAC Name |

2-(11-sulfanylundecyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2S/c18-16-11-12-17(19)15(14-16)10-8-6-4-2-1-3-5-7-9-13-20/h11-12,14,18-20H,1-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYJRXGKNZGOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CCCCCCCCCCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746401 | |

| Record name | 2-(11-Sulfanylundecyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185839-47-8 | |

| Record name | 2-(11-Sulfanylundecyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185839-47-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 11-mercaptoundecylhydroquinone facilitate the integration of quantum dots into the polymer matrix?

A1: this compound plays a crucial role in linking the cadmium selenide quantum dots to the block copolymer structure. The thiol (-SH) group of this compound strongly binds to the surface of the cadmium selenide nanoparticles. Simultaneously, the hydroquinone group forms strong hydrogen bonds with the poly(ethylene oxide) (PEO) segments of the (polynorbornene-graft-poly(styrene))-block-(polynorbornene-graft-poly(ethylene oxide)) brush block copolymer (BBCP). This dual interaction effectively anchors the quantum dots within the PEO domains of the self-assembled BBCP, resulting in a well-ordered distribution of quantum dots within the polymer matrix [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.